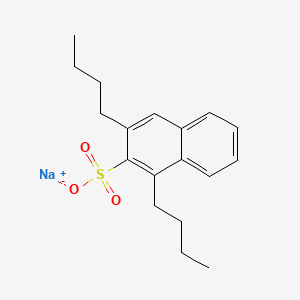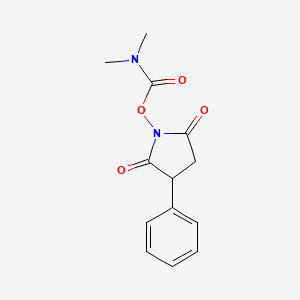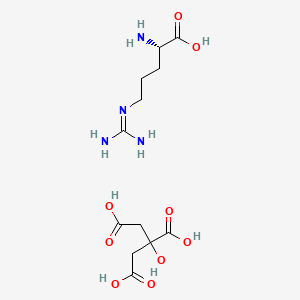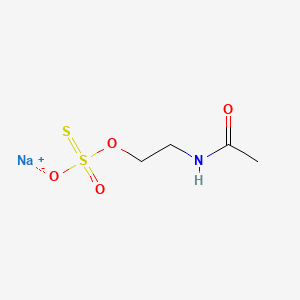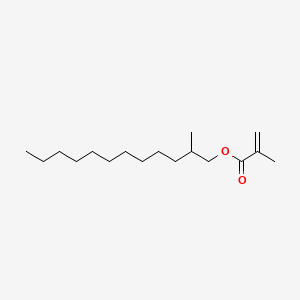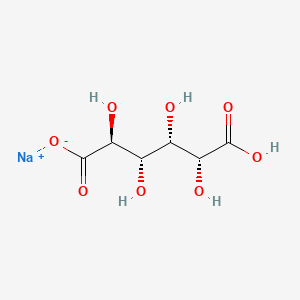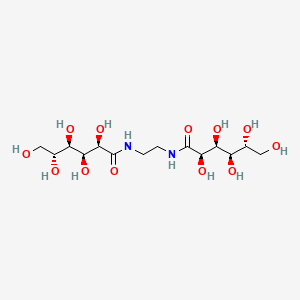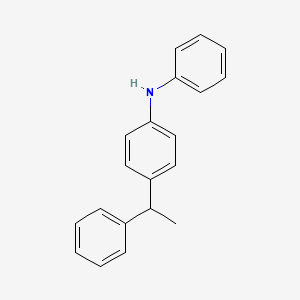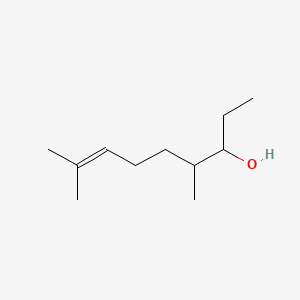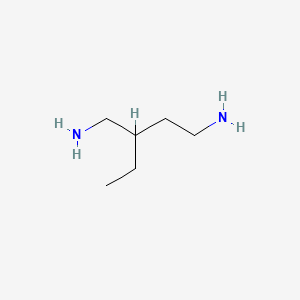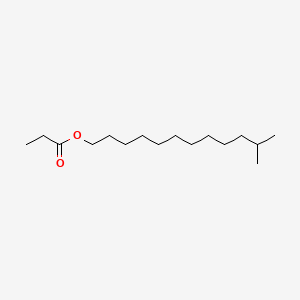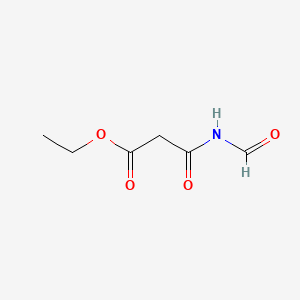
Ethyl 3-(formylamino)-3-oxopropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(formylamino)-3-oxopropionate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a formylamino group, and a keto group on a propionate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(formylamino)-3-oxopropionate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with formamide under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: Ethyl acetoacetate and formamide.
Reaction Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid as a catalyst.
Procedure: The mixture is heated to reflux, allowing the formylation of the amino group and the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(formylamino)-3-oxopropionate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ethyl 3-(carboxyamino)-3-oxopropionate.
Reduction: Ethyl 3-(formylamino)-3-hydroxypropionate.
Substitution: Ethyl 3-(substituted amino)-3-oxopropionate.
Scientific Research Applications
Ethyl 3-(formylamino)-3-oxopropionate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or a precursor for bioactive molecules.
Medicine: Explored for its role in drug development, particularly in the design of prodrugs and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-(formylamino)-3-oxopropionate involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The keto group can participate in nucleophilic addition reactions, altering the function of biological molecules. These interactions can modulate biochemical pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Similar structure but lacks the formylamino group.
Ethyl 3-oxobutanoate: Similar ester and keto groups but lacks the formylamino group.
Ethyl 3-(amino)-3-oxopropionate: Similar structure but with an amino group instead of a formylamino group.
Uniqueness
Ethyl 3-(formylamino)-3-oxopropionate is unique due to the presence of both formylamino and keto groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.
Properties
CAS No. |
71607-36-8 |
|---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
ethyl 3-formamido-3-oxopropanoate |
InChI |
InChI=1S/C6H9NO4/c1-2-11-6(10)3-5(9)7-4-8/h4H,2-3H2,1H3,(H,7,8,9) |
InChI Key |
HAWZIBYXLZLPNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Acetyloxy)-2-phenylethyl]pyridin-1-ium bromide](/img/structure/B12649908.png)
